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Introduction

WEHI-345 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein
Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3] RIPK2 is
activated downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which
recognize bacterial peptidoglycan fragments. Upon activation, RIPK2 triggers downstream
signaling cascades, primarily the NF-kB and MAPK pathways, leading to the production of pro-
inflammatory cytokines and chemokines.[4][5] Dysregulation of the NOD-RIPK2 signaling axis
has been implicated in the pathogenesis of inflammatory bowel disease (IBD), making RIPK2
an attractive therapeutic target.[4][6][7] WEHI-345 offers a valuable tool for investigating the
role of RIPK2 in IBD pathogenesis and for the preclinical evaluation of RIPK2 inhibition as a
therapeutic strategy.

Mechanism of Action

WEHI-345 is an ATP-competitive inhibitor that binds to the kinase domain of RIPK2.[5] By
inhibiting the kinase activity of RIPK2, WEHI-345 delays its ubiquitylation and subsequent
activation of downstream signaling pathways.[1][4] This ultimately leads to a reduction in the
production of key inflammatory mediators such as TNF-a, IL-6, and IL-1[3.[1][3]
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Table 1: In Vitro Activity of WEHI-345

Parameter Value Cell Line/System Reference

Recombinant human
IC50 0.13 uM (130 nM) ) [11[2117]
RIPK2 kinase assay

Kd 46 nM RIPK2 [8]

Inhibition of MDP-
Effective induced RIPK2
_ 500 NnM , [1]
Concentration autophosphorylation

in Raw 264.7 cells

Inhibition of MDP-
Effective induced TNF and IL-6
) 500 nM o [1]
Concentration transcription in

BMDMs

Reduction of mMRNA

levels of NF-kB

Effective
) 500 nM targets (TNF, IL-8, IL- [1]
Concentration
1B, A20) in THP-1
cells

Table 2: In Vivo Activity of WEHI-345
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Administration

Animal Model Dosage Key Findings Reference
Route
Reduced disease
score,
inflammatory
Experimental ) infiltrate, and
) Intraperitoneal, ] )
Autoimmune ) ) histological
20 mg/kg twice daily for 6 [1][8]
Encephalomyeliti q score. Improved
ays
s (EAE) Y body weight and
reduced
cytokine/chemoki
ne levels.
Compared with a
novel RIPK2
inhibitor
Acute Colitis -~ -~ (Compound
Not specified Not specified ) [2]
Model 10w), which
showed better
therapeutic
effects.
Signaling Pathway
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WEHI-345 inhibits RIPK2-mediated inflammatory signaling.
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Experimental Protocols
Protocol 1: In Vitro Inhibition of MDP-Induced Cytokine
Production

This protocol details the methodology to assess the in vitro efficacy of WEHI-345 in inhibiting
NOD2-mediated pro-inflammatory cytokine production in bone marrow-derived macrophages
(BMDMs).

Materials:

» Bone marrow cells isolated from mice

o Macrophage Colony-Stimulating Factor (M-CSF)

e RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
e WEHI-345 (stock solution in DMSO)

e Muramyl dipeptide (MDP)

o Phosphate Buffered Saline (PBS)

» RNA extraction kit

e RT-PCR reagents and instrument

ELISA kits for TNF-a and IL-6

Procedure:

o BMDM Differentiation:

o Culture bone marrow cells in RPMI-1640 medium containing M-CSF for 7 days to
differentiate them into macrophages.

o Replace the medium every 2-3 days.

o Cell Seeding:
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o Seed the differentiated BMDMs into 24-well plates at a density of 5 x 10”5 cells/well and
allow them to adhere overnight.

e WEHI-345 Treatment:

o Prepare serial dilutions of WEHI-345 in culture medium. A final concentration of 500 nM is
recommended as a starting point.[1]

o Pre-treat the cells with WEHI-345 or vehicle (DMSO) for 1 hour.
e MDP Stimulation:

o Stimulate the cells with MDP (e.g., 10 pg/mL) for 4-6 hours for gene expression analysis
or 24 hours for protein analysis.

o Sample Collection and Analysis:
o For gqRT-PCR:

= After the 4-6 hour stimulation, lyse the cells and extract total RNA using a commercial
kit.

» Perform reverse transcription to synthesize cDNA.

» Quantify the mRNA expression levels of Tnf, 116, and a housekeeping gene (e.qg.,
Gapdh) using qRT-PCR.

o For ELISA:
» After the 24-hour stimulation, collect the cell culture supernatants.

» Measure the concentration of TNF-a and IL-6 in the supernatants using specific ELISA
kits according to the manufacturer's instructions.
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Workflow for in vitro evaluation of WEHI-345.

Protocol 2: Therapeutic Intervention in a DSS-Induced
Acute Colitis Model

This protocol provides a framework for evaluating the therapeutic efficacy of WEHI-345 in a
dextran sulfate sodium (DSS)-induced acute colitis model in mice, a widely used model for IBD
research.

Materials:
e 8-10 week old C57BL/6 mice
o Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
o WEHI-345
e Vehicle for WEHI-345 (e.g., 0.5% methylcellulose)
» Tools for daily clinical assessment (weighing scale, stool consistency chart, occult blood test)
» Materials for tissue collection and processing (PBS, formalin, cryopreservation medium)
Procedure:
e Acclimatization:
o Acclimatize mice for at least one week before the start of the experiment.

¢ [nduction of Acute Colitis:
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o Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days. The
concentration and duration may need to be optimized based on the specific DSS batch
and mouse strain.

o Provide the DSS solution ad libitum.

o WEHI-345 Treatment (Therapeutic Regimen):

o Begin WEHI-345 treatment on day 3 or 4 after the initiation of DSS administration, once
clinical signs of colitis begin to appear.

o Administer WEHI-345 orally or via intraperitoneal injection. A starting dose of 20 mg/kg,
administered twice daily, can be used based on previous in vivo studies with this
compound in other inflammatory models.[1][8]

o A control group should receive the vehicle alone.
» Daily Monitoring and Clinical Scoring (Disease Activity Index - DAI):
o Monitor the mice daily for:
= Body weight loss: (score 0-4)
» Stool consistency: (score 0-4, from normal to diarrhea)
» Rectal bleeding: (score 0-4, from no blood to gross bleeding)
o Calculate the DAI score by summing the scores for these three parameters.
o Termination of Experiment and Sample Collection:
o Euthanize the mice at the end of the study period (e.g., day 8-10).
o Measure the length of the colon from the cecum to the anus.
o Collect colon tissue for:

» Histological analysis: Fix a segment of the distal colon in 10% neutral buffered formalin,
embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for
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inflammation severity and tissue damage.

» Myeloperoxidase (MPO) assay: Homogenize a colon segment to measure MPO activity
as an indicator of neutrophil infiltration.

» Cytokine analysis: Homogenize a colon segment for the measurement of pro-
inflammatory cytokines (e.g., TNF-a, IL-6, IL-1) by ELISA or gRT-PCR.
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Therapeutic intervention workflow for WEHI-345 in a DSS-induced colitis model.

Conclusion

WEHI-345 is a valuable research tool for elucidating the role of RIPK2 in the pathophysiology
of inflammatory bowel disease. Its high potency and selectivity make it suitable for both in vitro
and in vivo studies. The provided protocols offer a starting point for researchers to investigate
the therapeutic potential of RIPK2 inhibition in preclinical models of IBD. Further optimization of
dosing, timing of intervention (prophylactic versus therapeutic), and the exploration of different
IBD models will provide a more comprehensive understanding of the therapeutic utility of
targeting RIPK2.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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